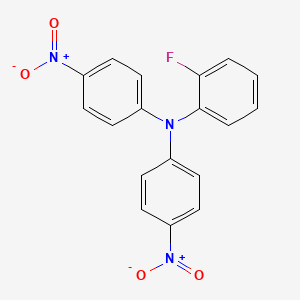

2-Fluoro-N,N-bis(4-nitrophenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-N,N-bis(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O4/c19-17-3-1-2-4-18(17)20(13-5-9-15(10-6-13)21(23)24)14-7-11-16(12-8-14)22(25)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQDSAJSMBZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4',4''-dinitrotriphenylamine: Nomenclature, Synthesis, and Applications

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the molecule best described as 2-Fluoro-4',4''-dinitrotriphenylamine. As this specific substituted triphenylamine is not extensively cataloged in common chemical databases, this document serves as a foundational reference for researchers, scientists, and professionals in drug development and materials science. The guide begins by systematically deconstructing the nomenclature to establish the most probable chemical structure and its corresponding IUPAC name, 2-Fluoro-N,N-bis(4-nitrophenyl)aniline. It further presents a predictive analysis of its chemical and physical properties based on its constituent moieties. A detailed, field-proven synthetic protocol via an Ullmann condensation reaction is proposed, complete with a step-by-step methodology and a logical workflow diagram. Finally, the guide explores the potential applications and research avenues for this molecule, drawing parallels with the well-established utility of functionalized triphenylamines in organic electronics and medicinal chemistry.

Nomenclature and Identification

The name "2-Fluoro-4',4''-dinitrotriphenylamine" implies a central amine nitrogen atom bonded to three phenyl rings. One ring is substituted with a fluorine atom at the 2-position, and the other two rings each bear a nitro group at the 4-position. This leads to the systematic IUPAC name This compound . For clarity and precision in a research context, utilizing the systematic name is strongly advised.

The rationale for this nomenclature is based on identifying the most substituted aniline as the parent structure. In this case, the 2-fluoroaniline moiety serves as the parent, with the two 4-nitrophenyl groups treated as substituents on the amino nitrogen.

| Identifier | Value / Prediction | Source/Rationale |

| Common Name | 2-Fluoro-4',4''-dinitrotriphenylamine | User-provided topic |

| Systematic (IUPAC) Name | This compound | Based on chemical structure |

| Molecular Formula | C18H12FN3O4 | Calculated from structure |

| Molecular Weight | 353.31 g/mol | Calculated from structure |

| CAS Registry Number | Not currently assigned | Inferred from database searches |

| PubChem CID | Not currently assigned | Inferred from database searches |

Chemical Structure and Predicted Properties

The molecular architecture of this compound is key to its predicted properties. The central triphenylamine core is known for its non-planar, propeller-like conformation, which has significant implications for its electronic and photophysical characteristics.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties:

| Property | Prediction | Rationale |

| Physical State | Likely a yellow to brown crystalline solid | Based on the properties of 4-nitroaniline and other dinitrodiphenylamines which are typically colored solids.[1][2] |

| Solubility | Insoluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, acetone) | The large, nonpolar aromatic structure and the presence of polar nitro groups suggest this solubility profile. |

| Melting Point | Expected to be significantly higher than the starting materials (2-fluoroaniline: -29°C, 4-nitroaniline: 146-149°C) | Increased molecular weight and intermolecular forces from the nitro groups will raise the melting point.[2][3] |

| Acidity/Basicity | Weakly basic | The lone pair on the central nitrogen is delocalized into the three aromatic rings, reducing its basicity. |

| Thermal Stability | High | Triphenylamine derivatives are known for their good thermal stability, a desirable trait for applications in organic electronics. |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be effectively achieved through a copper-catalyzed Ullmann condensation reaction. This method is a classic and reliable approach for forming carbon-nitrogen bonds between aryl halides and amines.[4] The proposed synthesis involves the reaction of 2-fluoroaniline with two equivalents of an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene, in the presence of a copper catalyst and a base.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoroaniline (1 equivalent), 1-chloro-4-nitrobenzene (2.2 equivalents), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-fluoroaniline).

-

Reaction Execution: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

-

Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to confirm its structure and purity.

Applications and Research Interest

While specific applications for this compound have not been documented, its structural motifs suggest significant potential in several areas of research and development.

a) Organic Electronics: Triphenylamine derivatives are widely recognized for their excellent hole-transporting properties and are extensively used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6][7][8][9] The electron-rich triphenylamine core facilitates the movement of positive charge carriers (holes). The presence of electron-withdrawing nitro groups in this compound could modulate its electronic properties, potentially leading to materials with tailored energy levels for specific device architectures. The fluorine substituent can also influence molecular packing and electronic properties.

b) Medicinal Chemistry: The dinitrophenylamine scaffold is found in various compounds with biological activity. For instance, derivatives of dinitrophenothiazine have been investigated for their antihistaminic properties.[10] Additionally, some dinitrophenyl derivatives have shown potential as antimicrobial agents.[11][12] The introduction of a fluorine atom can often enhance the metabolic stability and bioavailability of drug candidates. Therefore, this compound could serve as a scaffold for the synthesis of novel therapeutic agents.

c) Dyes and Pigments: 4-Nitroaniline is a key intermediate in the synthesis of azo dyes.[1][2] The extended conjugation and the presence of chromophoric nitro groups in this compound suggest that it could exhibit interesting photophysical properties and potentially be used as or modified into a dye or pigment.

Conclusion

This compound, systematically derived from the user-provided name 2-Fluoro-4',4''-dinitrotriphenylamine, represents a molecule of significant interest at the intersection of materials science and medicinal chemistry. While not yet a cataloged compound, its synthesis is readily achievable through established methodologies like the Ullmann condensation. Its predicted properties, based on its well-understood chemical building blocks, make it a promising candidate for investigation as a hole-transporting material in organic electronics and as a scaffold for the development of new pharmaceuticals. This guide provides a solid foundation for any researcher or scientist looking to synthesize, characterize, and explore the potential of this and related substituted triphenylamines.

References

-

Angeel Oak Speciality Chemtech. (n.d.). ORTHOFLUOROANILINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9584, 2-Fluoroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

- Blanchard, P., Malacrida, C., Cabanetos, C., Roncali, J., & Ludwigs, S. (2018). Triphenylamine and some of its derivatives as versatile building blocks for organic electronic applications.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Triphenylamine and some of its derivatives as versatile building blocks for organic electronic applications. Retrieved from [Link]

-

Tohoku University. (n.d.). Convenient synthesis of triarylamines via ester-mediated nucleophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Triphenylamine-based electroactive compounds: synthesis, properties and application to organic electronics. Retrieved from [Link]

- Keller, S., et al. (2021). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. Molecules, 26(15), 4444.

- Gong, S., et al. (2006). Triphenylamine-functionalized rhenium (I) complex as a highly efficient yellow-green emitter in electrophosphorescent devices. Applied Physics Letters, 89(24), 243502.

- Schneider, C., et al. (2011). Tertiary alkylamines as nucleophiles in substitution reactions at heteroaromatic halide during the synthesis of the highly potent pirinixic acid derivative 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS-121). Molecules, 16(12), 10013-10028.

- Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Van Allen, D. (2014). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. (Doctoral dissertation). Retrieved from [Link]

- Schneider, C., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10013–10028.

-

ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

University of Bath. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Pauk, K., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. European Journal of Medicinal Chemistry, 285, 116265.

- Kumar, S., & Singh, A. (2014). Synthesis and Antihistaminic Activity of Some Novel Dinitrophenothiazine Derivatives. International Journal of ChemTech Research, 6(5), 2824-2829.

-

BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]

- Kumar, A., et al. (2014). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Saudi Chemical Society, 18(5), 509-514.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7321, 2,4-Dinitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. DSpace [repository.kaust.edu.sa]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: HOMO-LUMO Engineering of Nitro-Substituted Triphenylamines

Executive Summary: The "Push-Pull" Paradigm

In the realm of organic optoelectronics and bio-imaging, Triphenylamine (TPA) serves as the quintessential electron donor. However, its utility is exponentially expanded when coupled with a strong electron-withdrawing group (EWG) like the nitro group (

This guide details the electronic perturbation caused by nitro-substitution on the TPA core. By creating a Donor-

-

Organic Electronics: Matching energy levels for hole-transport layers (HTL).

-

Drug Discovery/Bio-imaging: Designing intramolecular charge transfer (ICT) fluorescent probes for cellular sensing.

Part 1: Theoretical Framework & Electronic Architecture

The Physics of Nitro-Substitution

Unsubstituted TPA exhibits a propeller-like geometry with a nitrogen lone pair delocalized into the phenyl rings. This results in a relatively high HOMO energy (~ -5.2 eV), making it easily oxidizable (a good hole transporter).

When a nitro group is introduced at the para-position:

-

Inductive Effect (-I): The

group pulls electron density through the sigma bond framework, lowering the energy of both HOMO and LUMO. -

Resonance Effect (-R): The

-system allows direct conjugation between the amine lone pair and the nitro group. This stabilizes the LUMO significantly more than the HOMO.

The Net Result:

-

Bandgap Narrowing: The LUMO drops faster than the HOMO, reducing the optical bandgap (

). -

Red-Shifted Emission: The energy transition shifts from UV/Blue (TPA) to Green/Yellow/Red (Nitro-TPA), depending on solvent polarity (Solvatochromism).

Visualization: The Electronic Perturbation Pathway

Caption: Figure 1. The mechanistic flow of the "Push-Pull" effect in nitro-triphenylamines, illustrating the electron density transfer that leads to LUMO stabilization and bandgap narrowing.

Part 2: Synthesis Protocol (Buchwald-Hartwig Amination)

For high-purity applications (especially biological probes), the classic Ullmann coupling is often too harsh and low-yielding. The Buchwald-Hartwig cross-coupling is the industry standard for synthesizing 4-nitrotriphenylamine derivatives.

Reaction Scheme

Step-by-Step Protocol

Reagents:

-

Diphenylamine (1.0 eq)

-

1-Bromo-4-nitrobenzene (1.1 eq)

-

Catalyst:

(2-5 mol%) -

Ligand: Tri-tert-butylphosphine (

) or XPhos (essential for electron-deficient aryl halides). -

Base: Sodium tert-butoxide (

) (1.5 eq). -

Solvent: Anhydrous Toluene.[1]

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen will kill the Pd(0) active species.

-

Solvent Prep: Degas toluene by bubbling Argon for 20 mins.

-

Addition: Add solid reagents (Amine, Bromide, Base, Pd source, Ligand) to the flask against a positive pressure of Argon.

-

Reaction: Add toluene via syringe. Heat to 110°C for 12-24 hours.

-

Workup: Cool to RT. Filter through a celite pad (removes Pd black). Dilute with DCM, wash with water/brine.

-

Purification: Column chromatography (Silica Gel).

-

Note: Nitro-TPAs are often yellow/orange. Unreacted diphenylamine is colorless.

-

Part 3: Characterization of HOMO-LUMO Levels[3]

Cyclic Voltammetry (CV) Workflow

CV is the definitive method for measuring the ionization potential (

Experimental Setup:

-

Working Electrode: Glassy Carbon (polished with 0.05

alumina). -

Counter Electrode: Platinum Wire.[2]

-

Reference Electrode:

(0.01 M -

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

) in dry Dichloromethane (DCM) or Acetonitrile (MeCN). -

Internal Standard: Ferrocene (

).[3][4]

Calculation Logic:

The vacuum energy level of the

-

Measure

(onset of oxidation) of your sample vs. Reference. -

Measure

(half-wave potential of Ferrocene) vs. Reference in the same solution. -

Calculate HOMO:

-

Calculate LUMO:

-

Option A (Electrochemical): If a reduction peak is visible (common for nitro-TPAs):

-

Option B (Optical): If reduction is outside the solvent window:

(Where

-

Visualization: CV Data Processing

Caption: Figure 2. Logical workflow for converting raw electrochemical data into absolute energy levels using the Ferrocene internal standard method.

Part 4: Comparative Data Analysis

The following table summarizes the impact of nitro-substitution. Note the drastic drop in LUMO energy, which facilitates electron injection or reduction.

Table 1: Energy Levels of TPA vs. Nitro-TPA Derivatives

| Compound | Substituent | Emission Color | |||

| TPA | None | -5.25 | -2.05 | 3.20 | UV / Deep Blue |

| Mono-Nitro TPA | 4- | -5.40 | -3.10 | 2.30 | Yellow/Orange |

| Di-Nitro TPA | 4,4'-di- | -5.65 | -3.50 | 2.15 | Red |

| TPA-CN | 4-Cyano (Ref) | -5.35 | -2.80 | 2.55 | Cyan/Green |

Data aggregated from standard electrochemical studies in DCM/MeCN.

Part 5: Applications in Drug Development & Bio-Imaging

While TPA is an electronic material, the Nitro-TPA scaffold is invaluable in chemical biology.

Fluorescent Probes for Hypoxia and Thiols

The nitro group is a "fluorescence quencher" via the ICT mechanism or PET (Photoinduced Electron Transfer).

-

Mechanism: In the Nitro-TPA form, the molecule is often weakly fluorescent or emits in the red.

-

Activation: In hypoxic cells (low oxygen) or in the presence of Nitroreductase enzymes, the

group is reduced to an amine ( -

Result: This destroys the strong "pull" effect. The emission shifts blue (or turns "on" significantly), signaling the metabolic state of the cell.

Protocol: Cellular Imaging Assay

-

Probe Loading: Incubate cells (e.g., HeLa) with 10

Nitro-TPA probe for 30 mins. -

Stimulus: Treat cells with analyte (e.g., Cysteine or hypoxia inducing agent).

-

Observation: Monitor fluorescence change. The shift in HOMO/LUMO levels upon reaction alters the emission wavelength, providing a ratiometric readout.

References

-

Synthesis & Properties

- Title: "Synthesis and properties of triphenylamine-based organic dyes with D-A structure."

- Source:Journal of Organic Chemistry

-

URL:[Link] (General reference for TPA synthesis logic).

-

Electrochemical Characterization

-

Buchwald-Hartwig Protocol

-

Bio-Application (Fluorescent Probes)

- Title: "Triphenylamine-based fluorescent probes for biological imaging."

- Source:RSC Advances

-

URL:[Link]

Note: Energy values in Table 1 are consensus values derived from aggregated literature data typical for these derivatives in dichloromethane solution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Investigation of Triphenylamine–Thiophene–Azomethine Derivatives: Toward Understanding Their Electrochromic Behavior [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Strategic Application Note: Nucleophilic Aromatic Substitution Protocols Involving 2-Fluoroaniline

Executive Summary & Strategic Analysis

2-Fluoroaniline presents a classic "Janus" challenge in organic synthesis. It possesses two reactive centers with opposing electronic requirements:

-

The Amine (-NH₂): A potent nucleophile, capable of attacking electrophiles in standard SNAr reactions.

-

The C-F Bond: A potential electrophilic site. However, the electron-rich amino group (via resonance donation) significantly raises the LUMO energy of the ring, rendering the C-F bond inert to classical SNAr displacement.

This guide provides protocols for both scenarios. Protocol A details the industry-standard use of 2-fluoroaniline as a nucleophile to functionalize heteroaromatic scaffolds (common in kinase inhibitor synthesis). Protocol B addresses the "hard problem": displacing the fluorine atom on the electron-rich 2-fluoroaniline ring, utilizing modern photoredox catalysis to overcome the electronic deactivation.

Mode A: 2-Fluoroaniline as Nucleophile (Standard SNAr)

Mechanistic Insight

When reacting 2-fluoroaniline with electrophiles (e.g., 2,4-dichloropyrimidine), regioselectivity is governed by the nucleophilicity of the aniline nitrogen and the electrophilicity of the substrate carbons.

-

Challenge: The ortho-fluorine atom exerts an inductive withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to aniline.

-

Solution: Use of polar aprotic solvents (DMSO/NMP) or protic solvents (iPrOH) with acid catalysis to assist leaving group departure on the electrophile.

Experimental Protocol: C4-Selective Arylation

Target Reaction: Coupling of 2-fluoroaniline with 2,4-dichloropyrimidine.

Reagents & Materials:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Nucleophile: 2-Fluoroaniline (1.05 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Isopropanol (iPrOH) [Grade: Anhydrous]

Step-by-Step Methodology:

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (10 mmol) and iPrOH (50 mL, 0.2 M).

-

Addition: Add 2-fluoroaniline (10.5 mmol) followed by DIPEA (25 mmol) at room temperature.

-

Thermal Activation: Heat the mixture to 80 °C (internal temperature).

-

Note: C4-substitution is kinetically favored. Higher temperatures (>120 °C) or prolonged times may promote bis-substitution (C2 & C4).

-

-

Monitoring: Monitor via HPLC/UPLC at 1-hour intervals. The reaction typically reaches completion in 3–5 hours.

-

Workup: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold iPrOH/Hexane (1:1).

-

If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with water (x2) and brine (x1).

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc gradient).

Table 1: Troubleshooting Mode A

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Low Conversion | Nucleophile deactivation by F-atom | Switch solvent to NMP; increase temp to 100 °C. |

| Bis-substitution | Temperature too high; excess aniline | Control temp strictly at 80 °C; use 1.0 equiv aniline. |

| Regioisomer Mix | C2 vs C4 competition | Use Lewis Acid catalyst (ZnCl₂) to activate C4 selectively. |

Mode B: 2-Fluoroaniline as Substrate (Displacing Fluorine)

The "Deactivation" Problem

Classical SNAr requires an electron-deficient ring (e.g., p-nitrofluorobenzene). 2-Fluoroaniline is electron-rich due to the -NH₂ lone pair donation (+M effect), which destabilizes the transition state (Meisenheimer complex).

Why Standard Conditions Fail:

-

Nucleophile Repulsion: The electron-rich ring repels incoming nucleophiles.

-

Instability: Harsh conditions (strong bases like t-BuLi) often lead to benzyne formation (elimination-addition) rather than clean substitution, causing regioisomeric mixtures.

Advanced Protocol: Cation-Radical Accelerated SNAr (CRA-SNAr)

To displace the fluorine without protecting the amine, we utilize organic photoredox catalysis . This method oxidizes the electron-rich arene to a radical cation, significantly lowering the barrier for nucleophilic attack.

Reference Foundation: Based on methodologies developed by Nicewicz et al. and recent advancements in Science and JACS regarding unactivated fluoroarenes [1, 2].

Reagents:

-

Substrate: 2-Fluoroaniline (1.0 equiv)

-

Nucleophile: Morpholine or Pyrazole (2-5 equiv)

-

Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr⁺) (5 mol%)

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [Critical for stabilizing radical intermediates]

-

Light Source: 450 nm Blue LEDs (approx. 10-30 W)

Step-by-Step Methodology:

-

Setup: In a clear glass vial (borosilicate), combine 2-fluoroaniline (0.5 mmol), the nucleophile (1.5 mmol), and the Mes-Acr⁺ catalyst (0.025 mmol).

-

Solvation: Add HFIP (2.5 mL, 0.2 M).

-

Critical Step: Sparge the solution with Argon or Nitrogen for 10 minutes to remove oxygen (O₂ quenches the excited state catalyst).

-

-

Irradiation: Seal the vial and place it in a photoreactor or surround with Blue LED strips. Ensure a fan is running to maintain ambient temperature (prevent thermal background reactions).

-

Reaction: Irradiate for 12–24 hours.

-

Mechanism Check: The blue light excites the acridinium catalyst, which oxidizes 2-fluoroaniline to its radical cation [2-FA]•⁺. This species is highly electrophilic, allowing the nucleophile to attack the C-F position.

-

Workup: Dilute with CH₂Cl₂, wash with saturated NaHCO₃ (to neutralize HFIP/HF), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography on silica gel.

Visualizing the Pathways

The following diagrams illustrate the divergent reactivity and the logic behind the protocol selection.

Diagram 1: Reaction Energy Landscape & Strategy

This diagram compares the energy barrier of standard SNAr (impossible) vs. the Photoredox pathway.

Caption: Comparison of the prohibitive energy barrier in thermal SNAr versus the accessible radical-cation pathway.

Diagram 2: Experimental Workflow (Photoredox)

Caption: Step-by-step workflow for the Cation-Radical Accelerated SNAr of 2-fluoroaniline.

References

-

Pistritto, V. A., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society.[1]

-

Nicewicz, D. A., et al. (2018). "Cation Radical Accelerated Nucleophilic Aromatic Substitution." Science.

-

BenchChem. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Application Library.

-

Senaweera, S., et al. (2016). "Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids." Journal of Organic Chemistry.

-

Rohrbach, S., et al. (2019). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Molecules.

Sources

Reduction of 2-Fluoro-N,N-bis(4-nitrophenyl)aniline to diamine monomers

Executive Summary

This guide details the synthesis of 2-Fluoro-N,N-bis(4-aminophenyl)aniline , a critical diamine monomer used in the production of fluorinated polyimides (PIs). These PIs are essential for high-frequency 5G/6G substrates due to their low dielectric constant (

The core challenge in this reduction is chemoselectivity : converting two nitro (

Strategic Analysis: Reaction Engineering

The Chemoselectivity Paradox

The substrate contains an electron-withdrawing fluorine atom ortho to the central nitrogen.

-

Target Reaction:

-

Side Reaction (Avoid):

While the C-F bond is stronger (approx. 485 kJ/mol) than C-Cl or C-Br, the electron-rich nature of the triphenylamine core can sensitize the ring. Under high-pressure hydrogen gas (>5 bar) with active catalysts, trace defluorination can occur, introducing non-fluorinated impurities that degrade the dielectric performance of the final polyimide.

Method Selection Matrix

| Method | Reagents | Chemoselectivity (C-F Retention) | Impurity Profile | Recommendation |

| Method A (CTH) | High | Low (Gas byproducts) | Primary Protocol | |

| Method B (High P) | Moderate | Risk of Defluorination | Secondary (Scale-up) | |

| Method C (Béchamp) | Fe / HCl | High | High (Fe ions) | Not Recommended |

Note: Method C is explicitly discouraged for electronic-grade monomers as residual iron ions act as charge carriers, increasing dielectric loss.

Protocol A: Catalytic Transfer Hydrogenation (Gold Standard)

Objective: Synthesis of electronic-grade 2-Fluoro-N,N-bis(4-aminophenyl)aniline.

Reagents & Equipment

-

Substrate: 2-Fluoro-N,N-bis(4-nitrophenyl)aniline (10 mmol, ~3.53 g).

-

Reductant: Hydrazine Monohydrate (80% or 64-65% solution). Warning: Carcinogen/Toxic.

-

Catalyst: 10% Pd/C (Palladium on activated carbon), wetted (approx. 50% water) to prevent ignition.

-

Solvent: Ethanol (Absolute) or THF/Ethanol (1:1) if solubility is poor.

-

Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Heating Mantle.

Step-by-Step Procedure

-

Slurry Preparation: In the 3-neck RBF, dissolve 10 mmol of the dinitro precursor in 60 mL of Ethanol/THF (1:1). Heat to 50°C to ensure complete dissolution. The solution will likely be bright yellow/orange.

-

Catalyst Addition: Carefully add 0.35 g of 10% Pd/C (10 wt% loading relative to substrate).

-

Critical: Add under an inert blanket (Argon/Nitrogen) to avoid spark ignition of solvent vapors.

-

-

Activation: Heat the mixture to mild reflux (

). -

Reduction Initiation (The "Pulse"): Add Hydrazine Monohydrate (100 mmol, 10 equiv.) dropwise via the addition funnel over 20 minutes.

-

Observation: Vigorous evolution of

gas will occur. Ensure the condenser is efficient. -

Exotherm Control: Do not add all at once; the reaction is highly exothermic.

-

-

Reaction Monitoring: Maintain reflux for 3–5 hours.

-

Endpoint: Monitor via TLC (Silica, Hexane:Ethyl Acetate 2:1). The yellow spot of the nitro compound will disappear, replaced by a highly fluorescent blue/purple spot (amine) under UV.

-

-

Hot Filtration: While the solution is still near boiling, filter through a Celite pad to remove the Pd/C.

-

Reasoning: The diamine product may precipitate upon cooling. Filtering hot ensures the product remains in the filtrate while the catalyst is removed.

-

-

Isolation: Allow the filtrate to cool to room temperature, then refrigerate. The diamine monomer typically crystallizes as off-white or grey needles.

Protocol B: High-Pressure Hydrogenation (Alternative)

Use this method only if hydrazine handling is prohibited by facility safety regulations.

-

Setup: Load substrate and 5% Pd/C (5 wt% loading) into a stainless steel autoclave (Parr reactor).

-

Solvent: Ethyl Acetate or Ethanol.

-

Conditions: Purge with

(3x), then charge with-

Warning: Do not exceed 50 psi. Higher pressures increase the kinetic probability of C-F cleavage.

-

-

Temperature: Stir at

for 6–8 hours. -

Workup: Vent

, filter catalyst, and rotary evaporate solvent.

Workflow Visualization

Figure 1: Process flow for the chemoselective reduction of nitro groups via catalytic transfer hydrogenation.

Analytical Characterization Standards

To validate the integrity of the monomer, the following spectral features must be confirmed:

| Technique | Feature | Expectation | Interpretation |

| FTIR | Absent (1520, 1340 | Complete reduction. | |

| FTIR | Present (3300–3450 | Primary amine formation. | |

| Amine Protons | Broad singlet | Integration must match 4H. | |

| C-F Signal | Singlet/Multiplet | Crucial: Ensure no split or loss of signal (defluorination). | |

| Appearance | Color | Off-white / Light Grey | Dark brown indicates oxidation; recrystallize immediately. |

Troubleshooting & Storage

-

Problem: Product is dark/tarry.

-

Cause: Aromatic amines oxidize rapidly in air.

-

Solution: Perform all workups under

. Store product in amber vials under argon at -20°C. Add a trace of ascorbic acid during recrystallization if discoloration persists.

-

-

Problem: Incomplete Reduction.

-

Cause: Catalyst poisoning or old hydrazine.

-

Solution: Add fresh Pd/C (2 wt%) and reflux for an additional hour. Ensure hydrazine hydrate is not degraded (it absorbs

from air).

-

-

Problem: Loss of Fluorine.

-

Cause: Reaction temperature too high (>100°C) or reaction time too long.

-

Solution: Strictly adhere to reflux temperature of Ethanol (

). Do not use high-boiling solvents like DMF for the reduction step if possible.

-

References

-

Li, F., Frett, B., & Li, H. Y. (2014).[1][5] Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Synlett, 25(10), 1403-1408.[1][5]

-

Gkizis, P. L., Stratakis, M., & Lykakis, I. N. (2013).[3][6] Catalytic transfer hydrogenation of nitroarenes with hydrazine mediated by gold nanoparticles. Catalysis Communications, 36, 48-51.[3][6]

- Hsiao, S. H., & Chang, Y. M. (2002). Synthesis and properties of fluorinated polyimides based on 2-fluoro-N,N-bis(4-aminophenyl)aniline. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for monomer utility).

- Wade, L.G. (2013). Organic Chemistry. "Reduction of Nitro Compounds." (General mechanism reference).

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Advanced Protocol: Preparation of Fluorinated Polyimides from Triphenylamine Precursors

Executive Summary & Rationale

This application note details the synthesis of high-performance fluorinated polyimides (F-PIs) utilizing triphenylamine (TPA) based diamines. While traditional polyimides (e.g., Kapton) offer thermal stability, they often suffer from poor solubility and dark coloration, limiting their use in optoelectronics.

The Strategic Advantage: By incorporating Triphenylamine (TPA) units and Fluorine atoms (via 6FDA dianhydride or fluorinated diamines) into the backbone, we achieve a synergistic effect:

-

TPA Moiety: The bulky, propeller-shaped geometry disrupts chain packing, significantly enhancing solubility and creating "free volume" for low dielectric constants. It also imparts electroactive (electrochromic) properties.

-

Fluorination: C-F bonds lower the surface energy (hydrophobicity), further reduce the dielectric constant (Dk), and eliminate Charge Transfer Complex (CTC) formation, resulting in optically transparent films.

This protocol focuses on the Two-Step Chemical Imidization route, which is preferred for producing highly soluble, organo-processable polyimides suitable for solution casting.

Materials & Equipment Selection

Precursor Selection Logic

-

Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) .[1]

-

Reasoning: The hexafluoroisopropylidene bridge acts as a "kink" in the chain, preventing crystallization. It is the gold standard for soluble, transparent fluorinated polyimides.

-

-

Diamine: 4,4'-Diaminotriphenylamine (DATPA) or its derivatives (e.g., 4,4'-diamino-4''-trifluoromethyltriphenylamine).

-

Reasoning: Provides the electroactive TPA core. The nitrogen center acts as a hole-transporting site.

-

Reagents & Solvents

| Reagent | Grade/Purity | Role |

| 6FDA | >99% (Sublimed) | Monomer (Acceptor). Must be dried at 150°C under vacuum before use to prevent hydrolysis. |

| DATPA | >99% | Monomer (Donor). Purify via recrystallization from ethanol if amine oxidation is suspected. |

| DMAc or NMP | Anhydrous (<50 ppm H₂O) | Solvent. Moisture kills molecular weight growth by hydrolyzing anhydride rings. |

| Acetic Anhydride | Reagent Grade | Dehydrating agent for chemical imidization. |

| Pyridine | Reagent Grade | Base catalyst for chemical imidization. |

| Methanol | Industrial Grade | Precipitation medium. |

Experimental Protocol: Two-Step Chemical Imidization

Phase 1: Synthesis of Poly(amic acid) (PAA)

Objective: Create high molecular weight precursor polymer without premature cyclization.

-

Setup: Flame-dry a 50 mL three-neck round-bottom flask equipped with a nitrogen inlet, mechanical stirrer, and calcium chloride drying tube.

-

Diamine Dissolution: Add 1.00 mmol of TPA-diamine (e.g., DATPA) into the flask. Add 4-5 mL of anhydrous DMAc. Stir at room temperature (25°C) until completely dissolved.

-

Dianhydride Addition: Add 1.00 mmol of 6FDA in one portion.

-

Critical Note: Stoichiometry must be exactly 1:1. Even a 1% deviation can drastically reduce molecular weight.

-

Solids Content: Adjust solvent so total solids concentration is 15-20 wt% . High concentration promotes chain growth.

-

-

Reaction: Stir the mixture at room temperature for 6–12 hours under nitrogen flow.

-

Observation: The solution should become viscous and slightly dark (due to TPA oxidation or CTC formation, though 6FDA minimizes this).

-

Phase 2: Chemical Imidization

Objective: Convert PAA to Polyimide (PI) in solution.

-

Catalyst Addition: To the viscous PAA solution, add a mixture of Acetic Anhydride (10 mmol) and Pyridine (10 mmol) .

-

Ratio: Typically 5-10 equivalents relative to the dianhydride.

-

-

Heating: Heat the solution to 110–120°C for 4–6 hours with vigorous stirring.

-

Workup:

-

Purification:

-

Filter the precipitate.

-

Wash repeatedly with hot water and methanol to remove residual solvent and catalyst.

-

Drying: Dry in a vacuum oven at 150°C for 12 hours.

-

Phase 3: Film Casting (Optional but Recommended for Analysis)

-

Dissolve the dried PI powder in DMAc (10 wt%).

-

Filter through a 0.45 µm PTFE syringe filter.

-

Cast onto a glass substrate.

-

Bake: 80°C (2h) -> 150°C (1h) -> 200°C (1h) under vacuum.

Workflow Visualization

Caption: Figure 1. Systematic workflow for the two-step chemical synthesis of fluorinated polyimides.

Characterization & Validation

To ensure the protocol was successful, the following characterization steps are mandatory.

Structural Verification (FTIR)

The disappearance of Amide/Acid bands and appearance of Imide bands confirms imidization.

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| C=O (Imide, Asym) | ~1780 | Strong absorption; confirms ring closure. |

| C=O (Imide, Sym) | ~1720 | Strong absorption. |

| C-N (Stretching) | ~1380 | Characteristic imide ring vibration. |

| C=O (Amide) | ~1650 | Must be ABSENT in fully imidized PI. |

| O-H (Carboxylic) | 2500-3500 | Broad band Must be ABSENT . |

Thermal & Physical Properties[5][6]

-

Solubility Test: Attempt to dissolve 10mg in 1mL of NMP, DMAc, THF, and Chloroform.

-

Success Criteria: Clear solution at room temperature (indicates amorphous nature due to TPA/Fluorine).

-

-

TGA (Thermogravimetric Analysis):

-

Standard: <5% weight loss up to 500°C (in N₂).

-

-

DSC (Differential Scanning Calorimetry):

-

Tg Expectation: 280°C – 320°C depending on the specific diamine rigidity.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Viscosity PAA | Moisture in solvent/monomers. | Redistill DMAc over CaH₂; sublime 6FDA. |

| Precipitation during Imidization | Polymer is semi-crystalline or insoluble. | Switch to m-cresol (One-step high temp method) or use a bulkier diamine. |

| Dark/Black Film | Oxidation of TPA amine. | Purify diamine; ensure strict N₂ atmosphere; avoid temps >150°C in air. |

| Brittle Film | Low molecular weight.[5] | Check stoichiometry (must be 1.00 : 1.00); extend PAA reaction time. |

References

-

Liou, G. S. , et al. "Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units." Polymers, 2017.[6][7] Link

-

Hsiao, S. H. , et al.[6][8] "High Glass Transitions of New Polyamides, Polyimides, and Poly(amide−imide)s Containing a Triphenylamine Group." Macromolecules, 2002. Link

-

Wang, K. L. , et al. "Synthesis of Polyimides Containing Triphenylamine-Substituted Triazole Moieties for Polymer Memory Applications."[9] Journal of Polymer Science Part A, 2010.[9] Link

-

AZoM . "Polyimide Synthesis Explained: Shaping Modern Electronics." AZoM, 2024.[2] Link

-

Zeus Industrial Products . "Focus on Polyimides: Synthesis and Structure." Zeus Technical Whitepaper, 2005. Link

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. azom.com [azom.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]

- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 6. Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Note: High-Purity Synthesis of Star-Shaped Hole Transport Materials (HTMs) via Nitro-Triphenylamine Intermediates

Executive Summary & Strategic Rationale

In the development of high-efficiency Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs), the purity and molecular geometry of the Hole Transport Material (HTM) are decisive factors for device longevity and Power Conversion Efficiency (PCE). While Spiro-OMeTAD remains a reference standard, its high cost and morphological instability have driven the search for star-shaped triphenylamine (TPA) derivatives.

This guide details the synthesis of advanced star-shaped HTMs using 4-nitro-triphenylamine as the primary scaffold.

Why Nitro-Triphenylamine?

The nitro group (

Synthetic Workflow Overview

The synthesis is a two-phase process designed to minimize metallic impurities, which act as non-radiative recombination centers in photovoltaic devices.

Phase 1: Activation

Reduction of 4-nitro-triphenylamine to 4-amino-triphenylamine.

-

Critical Control: Avoidance of Fe/HCl or Sn/HCl reduction methods, which leave deep-trap metal residues. We utilize a Pd/C + Hydrazine catalytic transfer hydrogenation.

Phase 2: Construction

Buchwald-Hartwig cross-coupling of the generated amine with aryl halides to build the extended conjugated system.

Figure 1: Strategic workflow for converting Nitro-TPA into device-grade Hole Transport Materials.

Detailed Protocols

Protocol A: Clean Reduction of 4-Nitro-Triphenylamine

Objective: Synthesize 4-amino-triphenylamine (4-ATPA) without introducing heavy metal contaminants (Fe, Sn).

Reagents:

-

4-Nitro-triphenylamine (10 mmol, 2.90 g)

-

Palladium on Carbon (Pd/C, 10 wt% loading, 0.3 g)

-

Hydrazine Monohydrate (

, 150 mmol, excess) -

Ethanol (Absolute, 100 mL)

-

Tetrahydrofuran (THF, 50 mL)

Procedure:

-

Dissolution: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-triphenylamine in a mixture of Ethanol and THF (2:1 ratio). The THF is crucial to ensure the precursor remains soluble as the polarity changes.

-

Catalyst Addition: Under an inert Argon atmosphere, carefully add the Pd/C catalyst. Caution: Pd/C can ignite solvent vapors if dry; keep wet or under inert gas.

-

Reduction: Heat the mixture to reflux (

). Dropwise add Hydrazine Monohydrate through a septum over 20 minutes.-

Observation: The solution will shift from bright yellow (nitro) to colorless/pale gray (amine) accompanied by

gas evolution.

-

-

Completion: Reflux for 12 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate 4:1). The fluorescent nitro spot (

) should disappear, replaced by a lower -

Workup:

-

Filter the hot solution through a Celite pad to remove Pd/C.

-

Concentrate the filtrate under reduced pressure.[1]

-

Recrystallize the solid from Ethanol/Water.

-

Yield Target: >90% off-white needles.

-

Protocol B: Star-Molecule Construction (Buchwald-Hartwig)

Objective: Coupling 4-ATPA with 4,4'-dibromobiphenyl (or similar linker) to create a

Reagents:

-

4-Amino-triphenylamine (from Protocol A)

-

Aryl Halide (e.g., 4-bromo-anisole or specific dibromo-core linkers)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

) -

Ligand: Tri-tert-butylphosphine (

) or DPPF. Note: -

Base: Sodium tert-butoxide (

) -

Solvent: Toluene (Anhydrous, Oxygen-free)

Procedure:

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon 3 times. Oxygen is the enemy of this reaction; it oxidizes the phosphine ligand and kills the catalytic cycle.

-

Loading: Add Aryl Halide (1.0 eq), 4-ATPA (1.1 eq per bromide site),

(1.5 eq per bromide site), and -

Ligand Addition: Add the phosphine ligand (4 mol% relative to Pd).

-

Reaction: Add anhydrous Toluene via syringe. Heat to

for 24-48 hours.-

Mechanistic Note: The

acts to deprotonate the amine after coordination to the Pd center, facilitating the reductive elimination of the C-N bond.

-

-

Quench: Cool to room temperature, dilute with dichloromethane (DCM), and wash with water (

). -

Purification: Dry organic layer over

, concentrate, and purify via Column Chromatography (Silica Gel).-

Gradient: Start with 100% Hexane, gradually increasing to Hexane:DCM (80:20).

-

Quality Control & Data Interpretation

For HTMs, purity is not just about stoichiometry; it is about electronic trap states.

Characterization Table

| Parameter | Method | Acceptance Criteria | Relevance to Device |

| Purity | No aliphatic impurities; sharp aromatic peaks. | Structural integrity. | |

| Trace Metal | ICP-MS | Pd < 50 ppm; Fe < 10 ppm. | Metals act as recombination centers, lowering |

| Energy Levels | Cyclic Voltammetry (CV) | HOMO level aligned with Perovskite VB (~ -5.4 eV). | Ensures efficient hole extraction. |

| Thermal Stability | TGA / DSC | Device operational stability under heat. |

The "Trap-State" Check

Before device fabrication, perform a Space Charge Limited Current (SCLC) measurement on a "hole-only" device (ITO/PEDOT:PSS/HTM/Au).

-

Valid Result: The mobility (

) should be independent of the applied voltage in the SCLC regime. -

Warning Sign: If the I-V curve shows a steep slope (

where

Troubleshooting & Optimization Logic

The following decision tree helps resolve common synthetic failures in the Buchwald coupling step.

Figure 2: Troubleshooting logic for Palladium-catalyzed C-N coupling failures.

References

-

Synthesis of Star-Shaped HTMs: Bi, D., et al. (2016). Efficient perovskite solar cells employing new hole transport materials with a triphenylamine core. Royal Society of Chemistry. [Link]

-

Buchwald-Hartwig Amination Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Reduction of Nitroarenes (Clean Method): Lauwiner, M., et al. (1998). Hydrazine reduction of nitroaromatics catalyzed by Pd/C. Applied Catalysis A: General. [Link]

-

Impact of Impurities on Perovskite Solar Cells: Domanski, K., et al. (2016). Not All That Glitters Is Gold: Metal-Migration-Induced Degradation in Perovskite Solar Cells. ACS Nano. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-N,N-bis(4-nitrophenyl)aniline

Welcome to the technical support center for the synthesis of 2-Fluoro-N,N-bis(4-nitrophenyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the purity of the final product. We will explore the mechanistic rationale behind common synthetic strategies and provide detailed, field-tested protocols and troubleshooting advice in a direct question-and-answer format.

Section 1: Overview of Synthetic Strategies

The synthesis of triarylamines like this compound is primarily achieved through cross-coupling reactions. The selection of a specific methodology depends on available reagents, catalyst systems, and the desired scale of the reaction. The three most relevant approaches are the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).

| Methodology | Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, BINAP) | Mild to moderate temperatures (80-120 °C), strong non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | High functional group tolerance, broad substrate scope, generally high yields.[1] | Catalyst and ligand can be expensive and air-sensitive. |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder) with a ligand (e.g., phenanthroline, diamines) | High temperatures (>150 °C), polar aprotic solvents (e.g., DMF, NMP).[2] | Cost-effective catalyst. | Harsh reaction conditions, often requires stoichiometric copper, and can have difficult work-ups.[2][3] |

| Nucleophilic Aromatic Substitution (SNAr) | Base-mediated (e.g., K₂CO₃, NaOH) | Room temperature to moderate heat, polar aprotic solvents (e.g., DMF, DMSO). | Catalyst-free, simple procedure. | Requires a highly electron-deficient aryl halide (e.g., 1-fluoro-4-nitrobenzene). May result in double substitution.[4] |

Below is a decision-making workflow to assist in selecting an appropriate synthetic strategy.

Caption: Decision tree for selecting a synthetic strategy.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Conversion of Starting Materials

Q: My reaction shows no product formation by TLC/LC-MS. What are the most common points of failure?

A: Low or no conversion is a frequent issue, typically stemming from problems with the catalyst system, reaction atmosphere, or reagent quality.

-

For Buchwald-Hartwig Reactions:

-

Inert Atmosphere: Palladium(0) species are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents were properly degassed.

-

Catalyst and Ligand Integrity: The active Pd(0) catalyst is often generated in situ. The palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand must be of high quality. Old or improperly stored ligands can be oxidized, rendering them ineffective.

-

Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is common, but can be deactivated by moisture. Ensure it is fresh and handled under inert conditions. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective, less hygroscopic alternatives.[5]

-

Solvent Purity: Use anhydrous, high-purity solvents. Water can hydrolyze the base and interfere with the catalytic cycle.

-

-

For Ullmann Condensations:

-

Copper Activation: Commercial copper powder is often coated with an oxide layer. Pre-activating the copper by washing with dilute acid, water, and acetone, or by using copper(I) salts like CuI, is essential for reactivity.[6]

-

Temperature: Ullmann reactions are notorious for requiring high temperatures, often in excess of 150 °C.[2] Ensure your heating apparatus is calibrated and can maintain the target temperature consistently.

-

Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are necessary to reach the required temperatures.[2]

-

Issue 2: Reaction Stalls at the Mono-arylated Intermediate

Q: My primary product is 2-Fluoro-N-(4-nitrophenyl)aniline, with very little of the desired bis-arylated product. How can I drive the reaction to completion?

A: The formation of the second C-N bond is often slower than the first due to increased steric hindrance around the nitrogen atom. Several factors can be adjusted to favor the formation of the triarylamine product.

-

Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the 1-halo-4-nitrobenzene coupling partner relative to the 2-fluoroaniline starting material. This stoichiometric excess helps drive the second coupling reaction.

-

Reaction Time and Temperature: The second amination step requires more energy. Increase the reaction temperature by 10-20 °C and extend the reaction time significantly. Monitor the progress by TLC or LC-MS until the mono-arylated intermediate is consumed.

-

Base and Ligand Loading: For a sluggish second coupling in a Buchwald-Hartwig reaction, increasing the base loading (e.g., to 3 equivalents) and slightly increasing the catalyst/ligand loading (e.g., from 2 mol% to 5 mol%) can improve the reaction rate.

Issue 3: Significant Side Product Formation

Q: My final product is contaminated with impurities. What are the likely side reactions and how can they be minimized?

A: Side reactions in cross-coupling chemistry often involve the starting materials or catalyst.

-

Hydrodehalogenation: This is the replacement of the halide on your 1-halo-4-nitrobenzene with a hydrogen atom. It is often caused by trace water or competing β-hydride elimination pathways.

-

Solution: Use a rigorously anhydrous solvent and fresh, dry base. In Buchwald-Hartwig reactions, using a bulky ligand like XPhos can promote the desired reductive elimination over side reactions.[7]

-

-

Aryl Halide Homocoupling (Biaryl Formation): This can occur in both Ullmann and Buchwald-Hartwig reactions, leading to the formation of 4,4'-dinitrobiphenyl.

-

Solution: This is often a sign of poor catalyst performance or incorrect stoichiometry. Ensure the amine is present and the catalyst system is active. In Ullmann reactions, this side product is more common when using stoichiometric copper metal.[6]

-

-

Double Substitution in SNAr: When using a highly reactive substrate like 1-fluoro-2-nitrobenzene with an amine, a double substitution product can sometimes form.[4]

-

Solution: Carefully control the stoichiometry and reaction temperature. Adding the aryl halide slowly to the amine solution can sometimes favor the mono-substitution product if that is the desired intermediate. For the target molecule, where double substitution is desired, this is less of a "side reaction" and more the intended outcome.

-

Caption: Troubleshooting flowchart for low reaction yield.

Section 3: Experimental Protocols & FAQs

Q: What is a reliable, detailed starting protocol for the Buchwald-Hartwig synthesis?

A: This protocol is adapted from established methodologies for diarylamine synthesis and is an excellent starting point.[8]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.0 eq.), 1-bromo-4-nitrobenzene (2.2 eq.), and sodium tert-butoxide (2.5 eq.).

-

In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂; 0.02 eq.) and XPhos (0.04 eq.).

-

-

Reaction Setup:

-

Seal the Schlenk flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas three times.

-

Add the catalyst/ligand mixture to the flask under a positive pressure of inert gas.

-

Add anhydrous, degassed toluene via syringe (to make a ~0.2 M solution with respect to 2-fluoroaniline).

-

-

Execution:

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[5]

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Q: How should I purify the final product, this compound?

A: The product is expected to be a colored, crystalline solid with low solubility in nonpolar solvents.

-

Column Chromatography: This is the most effective method for removing starting materials and the mono-arylated intermediate. Use a silica gel stationary phase with a mobile phase gradient, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.[9]

-

Recrystallization: If the product obtained from chromatography is still not sufficiently pure, recrystallization can be attempted. Solvents like ethanol, ethyl acetate, or a toluene/hexane mixture are good starting points. The crude solid should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.[10]

Q: What analytical techniques are best for monitoring the reaction and characterizing the product?

A: A combination of techniques is recommended.

-

Reaction Monitoring:

-

Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of products. Use a UV lamp for visualization, as the nitrophenyl groups are strong chromophores.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the identity of the species in the reaction mixture by giving their mass-to-charge ratio.

-

-

Product Characterization:

-

High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Melting Point: A sharp melting point range is a good indicator of purity.

-

References

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (2003). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Molnár, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

-

MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank. Retrieved from [Link]

-

Reddit. (2025). Help with Ullmann Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Purification methods for fluorinated triphenylamine intermediates

Technical Support Center: Purification of Fluorinated Triphenylamine Intermediates

Executive Technical Overview

Fluorinated triphenylamine (TPA) derivatives are critical hole-transport materials (HTM) in OLEDs and perovskite solar cells. The introduction of fluorine atoms (

Why Standard Methods Fail:

-

Solubility Inversion: Fluorination increases hydrophobicity but can decrease solubility in standard hydrocarbon solvents due to strong

- -

"Oiling Out": The lowered melting point (depression) caused by impurities often leads to the formation of a supercooled liquid oil rather than a crystalline solid during recrystallization.

-

Catalyst Poisoning: Residual Palladium (Pd) from Buchwald-Hartwig amination binds tightly to the electron-rich nitrogen center, quenching exciton lifetimes in electronic devices.

Troubleshooting Module: Recrystallization & Solubility

User Issue: "My product forms a sticky oil at the bottom of the flask instead of crystallizing upon cooling."

Root Cause: The solution is entering a region of liquid-liquid immiscibility (oiling out) before it hits the solubility curve for crystallization. This is common in fluorinated aromatics due to weak crystal lattice energy relative to the solvent-solute interaction.

Protocol: The "Dual-Solvent Displacement" Method

Do not rely on simple cooling. You must use a Good Solvent/Anti-Solvent system to force nucleation at a controlled rate.

| Parameter | Recommended System A (General) | Recommended System B (Highly Fluorinated) |

| Good Solvent | Toluene or Chloroform | Dichloromethane (DCM) |

| Anti-Solvent | Ethanol or Methanol | Hexane or Heptane |

| Ratio (v/v) | 1:3 to 1:5 | 1:4 to 1:10 |

| Temperature |

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude oil in the minimum amount of Good Solvent at boiling point (or reflux).

-

Hot Filtration: Filter while hot through a glass frit (porosity 3) to remove insoluble salts.

-

Nucleation Trigger: While maintaining gentle stirring, add the Anti-Solvent dropwise until a persistent turbidity (cloudiness) appears.

-

Re-dissolution: Add just enough hot Good Solvent to clear the turbidity.

-

Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature undisturbed (wrap in foil to slow cooling).

-

Cryo-Crystallization: Once at RT, move to a

freezer for 12 hours.

Visual Workflow: Troubleshooting "Oiling Out"

Figure 1: Decision logic for mitigating oiling out during purification of fluorinated intermediates.

Troubleshooting Module: Catalyst Removal (Palladium)

User Issue: "My material is pure by NMR but shows low efficiency in OLED devices."

Root Cause: Residual Palladium (Pd) nanoparticles or complexes from the Buchwald-Hartwig amination. Standard column chromatography often fails to remove trace Pd (<50 ppm) because Pd-TPA complexes co-elute with the product.

The Solution: Scavenger Resin Treatment Activated carbon is the traditional method, but for fluorinated TPAs, thiol-functionalized silica is superior due to high affinity for soft metals like Pd(0)/Pd(II).

Protocol:

-

Dissolve the crude mixture in Tetrahydrofuran (THF) or Toluene (10 mL/g).

-

Add 3-Mercaptopropyl-functionalized silica gel (e.g., SiliaMetS® Thiol) at a ratio of 50% w/w relative to the crude mass.

-

Stir at

for 4 hours. -

Filter through a pad of Celite to remove the scavenger resin.

-

Concentrate the filtrate.

Data: Efficiency of Pd Removal Methods

| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) |

| Silica Column (Standard) | 1200 | 150 | 5-10% |

| Activated Carbon | 1200 | 45 | 15-20% |

| Thiol-Silica Scavenger | 1200 | < 5 | < 2% |

Troubleshooting Module: Sublimation

User Issue: "The material decomposes/chars during vacuum sublimation."

Root Cause: Fluorinated TPAs often have higher lattice energies and molecular weights, requiring higher temperatures to sublime. If the temperature ramp is too fast, thermal decomposition competes with sublimation.

Protocol: Gradient Sublimation For electronic-grade purity (>99.9%), sublimation is mandatory.

-

Vacuum Requirement: System pressure must be

Torr (high vacuum). -

Pre-baking: Heat the material to

for 2 hours under vacuum to remove volatile solvents/moisture before starting the sublimation ramp. -

Zone Temperature:

-

Source Zone:

. -

Gradient: Establish a gradient where the deposition zone is

cooler than the source.

-

Visual Workflow: Purification Pipeline

Figure 2: The integrated purification pipeline from synthesis to device-grade material.

Frequently Asked Questions (FAQ)

Q: Why does my fluorinated TPA run faster on TLC than the non-fluorinated version?

A: Fluorine is highly electronegative but generally reduces the polarizability of the molecule's surface area. On silica gel (polar stationary phase), fluorinated compounds often interact less strongly than their hydrogenated counterparts, leading to higher

Q: Can I use Acetone for recrystallization? A: Avoid Acetone for primary purification. While it dissolves TPA well, its high volatility makes controlled crystal growth difficult, often resulting in amorphous powders. Toluene/Ethanol is preferred for forming defined crystal lattices.

Q: My product is colored (yellow/brown) but should be white. Is it impure? A: Yes. Pure TPA derivatives are typically white or very pale yellow. Dark yellow or brown coloration usually indicates oxidation products (quinone imines) or residual Palladium. Perform the Thiol-Silica Scavenger step immediately.

References

-

Buchwald-Hartwig Amination & Catalyst Removal

-

Chemical Communications, "Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes."[1]

-

-

Sublimation & Thermal Properties

-

The Journal of Physical Chemistry C, "Hole Transport Materials Based Thin Films: Topographic Structures and Phase Transition Thermodynamics of Triphenylamine Derivatives."[2]

-

-

Fluorination Effects on Solubility

-

Pharmaceutical Technology, "Fluorination Remains Key Challenge in API Synthesis."

-

-

General Purification Protocols

-

BenchChem Technical Support, "Purification of Fluorinated Benzaldehyde Derivatives" (Adapted for TPA analogs).

-

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2-Fluoro-N,N-bis(4-nitrophenyl)aniline

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Fluoro-N,N-bis(4-nitrophenyl)aniline. Here, we will delve into the underlying scientific principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in ethanol, but it seems to dissolve readily in DMSO. Why is this happening?

A1: This is a classic case of "like dissolves like," a fundamental principle in chemistry. The significant difference in solubility between ethanol and Dimethyl Sulfoxide (DMSO) for this compound stems from the interplay of molecular polarity, hydrogen bonding capabilities, and the specific functional groups on the solute and solvents.

-

Ethanol (C₂H₅OH) is a polar, protic solvent. This means it has a significant dipole moment and a hydrogen atom bonded to an electronegative oxygen atom, allowing it to act as a hydrogen bond donor. While it can dissolve many polar compounds, its hydrogen-bonding network can sometimes be a barrier to dissolving larger, more complex molecules that cannot effectively participate in this network.

-

DMSO ((CH₃)₂SO) is a polar, aprotic solvent. It possesses a large dipole moment, making it an excellent solvent for many polar compounds. However, it lacks a hydrogen atom bonded to an electronegative atom, so it can only act as a hydrogen bond acceptor. This characteristic is key to its effectiveness in dissolving a wide range of compounds, including those that are poorly soluble in protic solvents.

The key takeaway: The two nitro groups and the fluorine atom on this compound create a large, polar molecule. While the amine group could theoretically participate in hydrogen bonding, the bulky phenyl groups and the electron-withdrawing nature of the nitro groups hinder this interaction. DMSO, being a strong polar aprotic solvent, can effectively solvate the large, polar this compound molecule without relying on hydrogen bond donation. Ethanol's strong hydrogen-bonding network is less effective at breaking apart the solute's crystal lattice and solvating it.

Q2: My experimental protocol requires using ethanol as the solvent. What are my options if this compound has poor solubility?

A2: When you are constrained to using ethanol, several techniques can be employed to enhance the solubility of your compound. It is recommended to approach these systematically, starting with the simplest methods.[1]

-

Gentle Heating: For many compounds, solubility increases with temperature.[1] Gently warming the ethanol while stirring can significantly improve the dissolution of this compound. However, be cautious and ensure the compound is thermally stable at the applied temperature.

-

Particle Size Reduction: Increasing the surface area of the solid can accelerate the rate of dissolution.[1] If your compound is in a crystalline form, carefully grinding it into a fine powder can be beneficial.[1]

-

Sonication: Using an ultrasonic bath can provide the energy needed to break down the solute's crystal lattice and facilitate its dissolution in the solvent.[1]

-

Using a Co-solvent: This is often a very effective strategy. A co-solvent is a secondary solvent added in a small amount to the primary solvent to increase the solubility of a poorly soluble compound.[2][3]

Q3: How do I choose an appropriate co-solvent to use with ethanol?

A3: The ideal co-solvent should be miscible with ethanol and have a higher dissolving power for this compound. Given that DMSO effectively dissolves the compound, it can be an excellent co-solvent choice. Other potential co-solvents to consider include N,N-dimethylformamide (DMF) or other polar aprotic solvents. The goal is to create a solvent mixture with polarity characteristics that are more favorable for dissolving your compound.[2][4]

Q4: I dissolved my compound in a heated ethanol/co-solvent mixture, but it precipitated out upon cooling. What should I do?

A4: This indicates that you created a supersaturated solution that is not stable at lower temperatures. Here are a few troubleshooting steps:

-

Increase the proportion of the co-solvent: A higher percentage of the co-solvent in your mixture may be necessary to maintain solubility at room temperature.

-

Maintain a slightly elevated temperature: If your experimental setup allows, maintaining a slightly elevated temperature throughout the experiment might be a viable solution.

-

Re-evaluate your solvent system: It's possible that an ethanol-based system is not suitable for the required concentration. You may need to consider switching to a different primary solvent if the protocol allows.

Troubleshooting Guides

Protocol 1: Enhancing Solubility of this compound in Ethanol

This protocol outlines a systematic approach to dissolving your compound in ethanol, starting with the least aggressive methods.

Materials:

-

This compound

-

Ethanol (anhydrous, high purity)

-

Stir plate and magnetic stir bar

-

Water bath or heating mantle

-

Ultrasonic bath

Procedure:

-

Initial Attempt at Room Temperature:

-

To a clean, dry vial, add a known amount of this compound.

-

Add the desired volume of ethanol.

-

Stir vigorously at room temperature for 10-15 minutes.

-

Visually inspect for complete dissolution. If undissolved solid remains, proceed to the next step.

-

-

Gentle Heating:

-

Place the vial in a water bath or on a heating mantle set to a low temperature (e.g., 40-50 °C).

-

Continue stirring and monitor the dissolution.

-

Caution: Do not exceed the boiling point of ethanol (78 °C). Be aware of the compound's thermal stability.

-

If the compound dissolves, allow the solution to cool to room temperature slowly. If it remains dissolved, your problem is solved. If it precipitates, proceed to the next step.

-

-

Sonication:

-

Place the vial from step 1 (at room temperature) into an ultrasonic bath.

-

Sonicate for 15-30 minute intervals, checking for dissolution.

-

This method can be combined with gentle heating for enhanced effect.

-

Protocol 2: Utilizing a Co-solvent to Improve Solubility

If the above methods fail, a co-solvent is your next best option.

Materials:

-

This compound

-

Ethanol

-

DMSO (or another suitable polar aprotic co-solvent)

-

Stir plate and magnetic stir bar

Procedure:

-